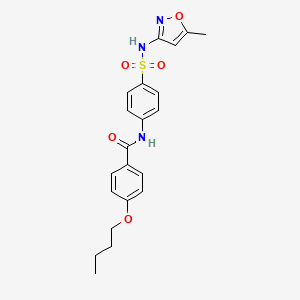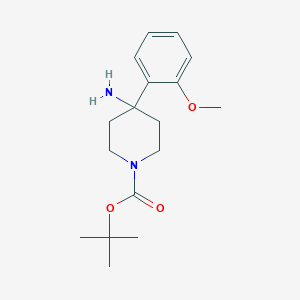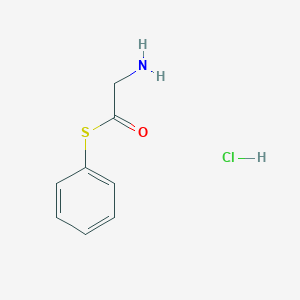
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of aminophenyl and propanone. Aminophenyl compounds are aromatic compounds with an amino group attached, and they are often used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules . Propanone, also known as acetone, is a simple ketone and is often used as a solvent .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, aminophenyl compounds can be synthesized through various methods, including the reduction of nitro compounds .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, particularly those involving the amino group. They can act as nucleophiles in reactions, and can also undergo diazotization reactions .科学的研究の応用
Synthesis and Antitumor Activity
1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, have been synthesized and tested for antitumor activity. These compounds are tertiary aminoalkanols, converted into hydrochlorides and evaluated for their potential as antitumor agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Substituted p-hydroxyphenylethanolamines, which can be structurally related to this compound, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro and in vivo activity in relaxing the uterus, and their cyclic AMP releasing potential was assessed (Viswanathan & Chaudhari, 2006).
Immunosuppressive Activity
2-Substituted 2-aminopropane-1,3-diols, akin to this compound, were synthesized and evaluated for their immunosuppressive effects. These compounds showed promising results in reducing lymphocyte count and prolonging skin allograft survival in rats, indicating their potential as immunosuppressive drugs (Kiuchi et al., 2000).
Antioxidant and Membrane Stabilizing Properties
Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols were studied for their antioxidant and membrane-stabilizing properties. These compounds showed weak antioxidant properties but exhibited significant anti-hemolytic effects, suggesting their potential for membrane stabilization (Malakyan et al., 2010).
Antibacterial Activity
Tertiary aminoalkanols hydrochlorides, related to this compound, were synthesized and their antibacterial activities were evaluated. Some of these compounds showed moderate antibacterial activity, indicating their potential for antibacterial applications (Isakhanyan et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYOBFGPNLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
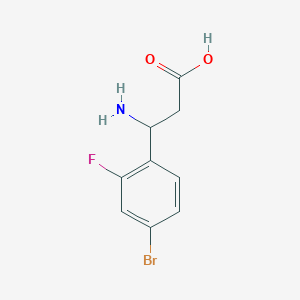
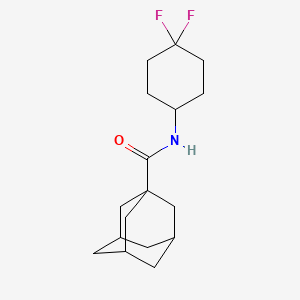
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
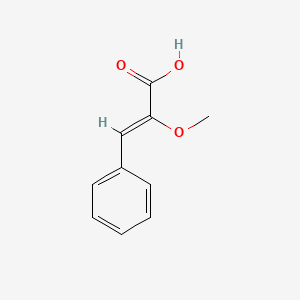
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
